molecular formula C18H25N3 B11840626 N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine CAS No. 919120-72-2

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine

Cat. No.: B11840626
CAS No.: 919120-72-2
M. Wt: 283.4 g/mol
InChI Key: UXMUTUJWYRULJB-UHFFFAOYSA-N
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Description

N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the use of isoquinoline as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isopentyl group and pyrrolidine ring contribute to its unique binding properties and reactivity compared to other isoquinoline derivatives .

Properties

CAS No.

919120-72-2

Molecular Formula

C18H25N3

Molecular Weight

283.4 g/mol

IUPAC Name

N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine

InChI

InChI=1S/C18H25N3/c1-14(2)7-10-21-11-8-16(13-21)20-18-5-3-4-15-12-19-9-6-17(15)18/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3

InChI Key

UXMUTUJWYRULJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCC(C1)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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